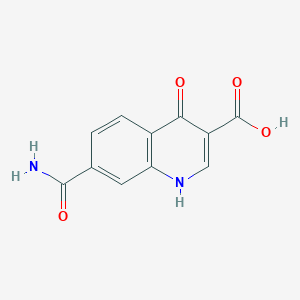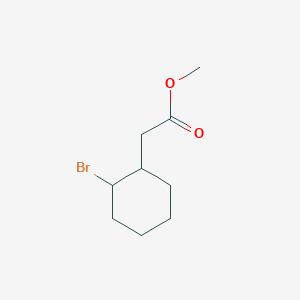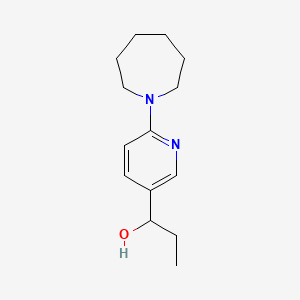
7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. . The compound’s structure features a quinoline core with a carbamoyl group at the 7th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 3rd position.
準備方法
The synthesis of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to yield the desired quinoline derivative. Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
化学反応の分析
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with appropriate reagents.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include aqueous ethanol as a solvent, copper salts, and proline as a ligand and proton source . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity makes it a valuable tool for studying epigenetic processes and developing new therapeutic agents.
類似化合物との比較
7-Carbamoyl-4-hydroxyquinoline-3-carboxylic acid can be compared with other similar quinoline derivatives, such as:
4-Hydroxyquinoline-3-carboxylic acid: Lacks the carbamoyl group at the 7th position but shares similar chemical properties.
8-Hydroxyquinoline: Features a hydroxyl group at the 8th position and is known for its broad-ranging biological activities.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at the 4th position.
The uniqueness of 7-carbamoyl-4-hydroxyquinoline-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
63463-24-1 |
|---|---|
分子式 |
C11H8N2O4 |
分子量 |
232.19 g/mol |
IUPAC名 |
7-carbamoyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c12-10(15)5-1-2-6-8(3-5)13-4-7(9(6)14)11(16)17/h1-4H,(H2,12,15)(H,13,14)(H,16,17) |
InChIキー |
QKDFNNISCQNAOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)N)NC=C(C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)



![Tert-butyl benzo[d]oxazol-7-ylcarbamate](/img/structure/B11873600.png)






![6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11873634.png)
![4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B11873642.png)
